molecular formula C5H5ClO3S B1318951 5-Methylfuran-2-sulfonyl chloride CAS No. 69815-95-8

5-Methylfuran-2-sulfonyl chloride

Cat. No. B1318951
CAS RN: 69815-95-8
M. Wt: 180.61 g/mol
InChI Key: YNNRJWKCQVUBDZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Methylfuran-2-sulfonyl chloride is C5H5ClO3S . Its molecular weight is 180.61 . The InChI key is YNNRJWKCQVUBDZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Methylfuran-2-sulfonyl chloride is a liquid at room temperature . Its boiling point is 248.3±28.0 C at 760 mmHg . It has a molecular weight of 180.61 .

Scientific Research Applications

Photocatalytic Reactions

5-Methylfuran-2-sulfonyl chloride plays a significant role in photocatalytic reactions. A study by Li et al. (2022) developed a visible-light-catalyzed tandem radical addition/1,5-hydrogen atom transfer/cyclization of 2-alkynylarylethers with sulfonyl chlorides. This process, leveraging the energy transfer and solvent-radical relay strategies, facilitates the preparation of sulfonyl-functionalized dihydrobenzofurans. The reaction can be catalyzed using visible light or solar radiation.

Solid-Phase Organic Synthesis

Sulfonyl chlorides, including variants like 5-Methylfuran-2-sulfonyl chloride, have applications in solid-phase organic synthesis (SPOS). Holte, Thijs, & Zwanenburg (1998) reported using polymer-supported sulfonyl chloride in the synthesis of disubstituted 1,3-oxazolidin-2ones. This method is valuable for generating large numbers of structurally related molecules, which is crucial in drug development.

Chemical Synthesis and Reactions

Research by Obafemi (1982) describes various reactions of 5-chloro-2-thiophenesulfonyl chloride, a compound structurally similar to 5-Methylfuran-2-sulfonyl chloride. The study highlights its reactivity with different chemical agents, illustrating the compound's versatility in chemical synthesis.

Antimicrobial Activities

A study by Ovonramwen, Owolabi, & Falodun (2021) synthesized sulfonyl phenoxides through reactions involving sulfonyl chlorides. They evaluated these compounds for antimicrobial activities, underscoring the potential medicinalapplications of sulfonyl chlorides in combating various bacterial and fungal strains.

Synthesis of Antioxidants

In the field of antioxidant synthesis, Sudhana & Jangampalli Adi (2019) utilized sulfonyl chlorides in the chemical synthesis process of carbamate and sulfonamide derivatives of amlodipine. These compounds displayed significant antioxidant and metal chelating activities, indicating their potential use in treating diseases associated with oxidative stress.

Anti-inflammatory Agents Synthesis

A novel synthesis of anti-inflammatory agents involving sulfonyl chlorides was detailed by Urban et al. (2003). They describe the synthesis of a specific sulfonyl urea, showcasing the utility of sulfonyl chlorides in developing therapeutic compounds.

Catalysis in Biomass Conversion

In the domain of green chemistry, Li, Saravanamurugan, Yang, & Riisager (2015) explored the use of acidic ionic liquid catalysts containing sulfonyl groups for the biomass conversion of 2-methylfuran. This research contributes to the development of sustainable chemical processes.

Fluorescent Sensors Development

Research by Qureshi et al. (2019) involved the use of dansyl sulfonyl chloride in the creation of a fluorescent sensor for metal ion detection. The sensor demonstrated selectivity for toxic metals like antimony and thallium, highlighting the role of sulfonyl chlorides in environmental monitoring and safety.

Safety And Hazards

5-Methylfuran-2-sulfonyl chloride is classified as dangerous . It has a hazard statement of H314 . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name

5-methylfuran-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3S/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNRJWKCQVUBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591384
Record name 5-Methylfuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylfuran-2-sulfonyl chloride

CAS RN

69815-95-8
Record name 5-Methylfuran-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylfuran-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Naganawa, T Matsui, M Ima, T Saito, M Murota… - Bioorganic & medicinal …, 2006 - Elsevier
… N-Sulfonylation of 24a–c with 5-methylfuran-2-sulfonyl chloride 29, which was prepared from 27 according to a previously reported method 9 (Scheme 1b), gave sulfonamides 25a–c, …
Number of citations: 30 www.sciencedirect.com
A Naganawa, T Matsui, M Ima, K Yoshida… - Bioorganic & medicinal …, 2006 - Elsevier
… N-Sulfonylation of 43 with 5-methylfuran-2-sulfonyl chloride afforded a sulfonamide 44, N-alkylation of which with isobutanol under Mitsunobu reaction conditions provided 45. …
Number of citations: 20 www.sciencedirect.com

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